((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline: is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline typically involves multiple steps. One common method includes the reaction of (1-(methylsulfonyl)piperidin-4-yl)methanol with diisobutylaluminium hydride in tetrahydrofuran and dichloromethane at -75°C, followed by treatment with ammonium chloride and hydrogen chloride . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohol.
Scientific Research Applications
Chemistry: In chemistry, ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Piperidine derivatives are known for their biological activity, and this compound is no exception. It is investigated for its potential effects on various biological pathways and targets.
Medicine: In medicine, this compound is explored for its therapeutic potential. Piperidine derivatives have shown promise in treating conditions such as cancer, inflammation, and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it a valuable component in industrial applications.
Mechanism of Action
The mechanism of action of ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
N-(1-(Methylsulfonyl)piperidin-4-yl)-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine: This compound is a derivative of ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline and is studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor for treating cancer.
Piperidine Derivatives: Various piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones, share structural similarities with this compound.
Uniqueness: this compound is unique due to its specific functional groups and the presence of the L-proline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H22N2O4S |
---|---|
Molecular Weight |
290.38 g/mol |
IUPAC Name |
(2S)-1-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H22N2O4S/c1-19(17,18)14-7-4-10(5-8-14)9-13-6-2-3-11(13)12(15)16/h10-11H,2-9H2,1H3,(H,15,16)/t11-/m0/s1 |
InChI Key |
IDIVIISNCIJPIP-NSHDSACASA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCC(CC1)CN2CCC[C@H]2C(=O)O |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.